molecular formula C8H3Cl3N2S2 B3032966 4-chloro-N-(3,5-dichlorophenyl)dithiazol-5-imine CAS No. 65374-57-4

4-chloro-N-(3,5-dichlorophenyl)dithiazol-5-imine

Cat. No.: B3032966
CAS No.: 65374-57-4
M. Wt: 297.6 g/mol
InChI Key: AWNAXGVHEDOMLA-UHFFFAOYSA-N
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Description

4-chloro-N-(3,5-dichlorophenyl)dithiazol-5-imine is a chemical compound with the molecular formula C8H3Cl3N2S2 and a molecular weight of 297.6 g/mol. This compound belongs to the class of dithiazoles, which are heterocyclic compounds containing two sulfur atoms and one nitrogen atom in a five-membered ring. Dithiazoles have been studied for their diverse biological activities, including antifungal, herbicidal, antibacterial, and anticancer properties .

Preparation Methods

The synthesis of 4-chloro-N-(3,5-dichlorophenyl)dithiazol-5-imine typically involves the reaction of 3,5-dichloroaniline with a suitable chlorinating agent to introduce the chlorine atom at the 4-position of the dithiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a catalyst to facilitate the reaction

Chemical Reactions Analysis

4-chloro-N-(3,5-dichlorophenyl)dithiazol-5-imine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the dithiazole ring to a dihydrodithiazole or other reduced forms.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex dithiazole derivatives with potential biological activities.

    Biology: The compound has shown promise as an antifungal and antibacterial agent, making it a candidate for further research in antimicrobial drug development.

    Medicine: Its anticancer properties have been explored, with studies indicating its potential to inhibit the growth of certain cancer cell lines.

    Industry: The herbicidal activity of this compound suggests its use in agricultural applications to control unwanted plant growth.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3,5-dichlorophenyl)dithiazol-5-imine involves its interaction with specific molecular targets and pathways. For example, its antifungal activity may be attributed to the inhibition of key enzymes involved in fungal cell wall synthesis. Similarly, its antibacterial properties could result from the disruption of bacterial cell membrane integrity or interference with essential metabolic pathways . The exact molecular targets and pathways involved in its anticancer activity are still under investigation, but it is believed to induce apoptosis in cancer cells through the activation of specific signaling cascades .

Comparison with Similar Compounds

4-chloro-N-(3,5-dichlorophenyl)dithiazol-5-imine can be compared with other dithiazole derivatives, such as:

    4,5-dichloro-1,2,3-dithiazolium chloride:

    (Z)-4-chloro-N-(4-methoxyphenyl)-5H-1,2,3-dithiazol-5-imine: This analogue has demonstrated significant biological activities, including pigment loss in certain assays.

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which may confer distinct biological activities compared to other dithiazole derivatives.

Properties

IUPAC Name

4-chloro-N-(3,5-dichlorophenyl)dithiazol-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3N2S2/c9-4-1-5(10)3-6(2-4)12-8-7(11)13-15-14-8/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNAXGVHEDOMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N=C2C(=NSS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362990
Record name 11K-058
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65374-57-4
Record name 11K-058
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-N-(3,5-dichlorophenyl)dithiazol-5-imine
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Reactant of Route 5
4-chloro-N-(3,5-dichlorophenyl)dithiazol-5-imine
Reactant of Route 6
4-chloro-N-(3,5-dichlorophenyl)dithiazol-5-imine

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